An In-depth Technical Guide to 1-(4-Isopropylphenyl)propan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Isopropylphenyl)propan-1-one: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1-(4-Isopropylphenyl)propan-1-one. It moves beyond a simple recitation of facts to provide a synthesized understanding of the compound's chemical nature, grounded in mechanistic principles and practical laboratory applications.
Core Chemical Identity and Physicochemical Profile
1-(4-Isopropylphenyl)propan-1-one, also known as 4'-isopropylpropiophenone, is an aromatic ketone. Its structure, featuring a propyl chain attached to a carbonyl group which is in turn bonded to a para-substituted isopropylphenyl ring, makes it a valuable intermediate in organic synthesis. The isopropyl group, in particular, is a common motif in pharmacologically active molecules, lending the parent compound significant interest as a synthetic building block.
A summary of its fundamental properties is presented below, providing a foundational dataset for experimental design.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(4-Isopropylphenyl)propan-1-one | [1] |
| Synonyms | 4'-Isopropylpropiophenone, p-Isopropylpropiophenone, 1-[4-(1-Methylethyl)phenyl]-1-propanone | [1][2] |
| CAS Number | 27465-52-7 | [1] |
| Molecular Formula | C₁₂H₁₆O | [1][3] |
| Molecular Weight | 176.26 g/mol | [1][3] |
| Physical Form | Solid |
Note: Specific physical properties like melting and boiling points are not consistently reported across public databases, indicating a need for empirical verification for high-purity applications.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of 1-(4-Isopropylphenyl)propan-1-one is the Friedel-Crafts acylation of cumene (isopropylbenzene) with propionyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry.
Causality in Experimental Design: The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the chlorine atom of propionyl chloride, creating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich cumene ring. The para-position is the major site of substitution due to the ortho, para-directing nature of the isopropyl activating group and steric hindrance at the ortho positions. The reaction is conducted under anhydrous conditions at low temperatures to minimize side reactions, such as polymerization or rearrangement.
Detailed Experimental Protocol (Adapted from Analogous Syntheses[5])
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Reactor Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under an inert nitrogen atmosphere to exclude moisture, which would otherwise hydrolyze the aluminum chloride catalyst.
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Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) and cooled to approximately 0°C using an ice bath.
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Reagent Addition: A stoichiometric mixture of cumene (isopropylbenzene) and propionyl chloride is added dropwise from the dropping funnel to the cooled AlCl₃ suspension over a period of 60-90 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side-product formation.
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Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0°C to ensure complete conversion.
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Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice, followed by the addition of dilute hydrochloric acid to decompose the aluminum chloride complex.
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Workup and Isolation: The organic layer is separated. The aqueous layer is extracted twice more with dichloromethane. The combined organic extracts are washed sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(4-Isopropylphenyl)propan-1-one. Further purification can be achieved via vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for synthesizing 1-(4-Isopropylphenyl)propan-1-one.
Spectroscopic Characterization
| Spectroscopy | Expected Features |
| ¹H NMR | ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl group. ~3.0 ppm (sept, 1H): Methine proton of the isopropyl group. ~2.9 ppm (q, 2H): Methylene protons (–CH₂–) adjacent to the carbonyl. ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group. ~1.1 ppm (t, 3H): Terminal methyl protons (–CH₃) of the propyl chain. |
| ¹³C NMR | ~200 ppm: Carbonyl carbon (C=O). ~155 ppm: Aromatic carbon attached to the isopropyl group. ~135 ppm: Aromatic carbon attached to the carbonyl group. ~128 ppm: Aromatic carbons ortho to the carbonyl. ~126 ppm: Aromatic carbons meta to the carbonyl. ~35 ppm: Methylene carbon (–CH₂–). ~34 ppm: Methine carbon of the isopropyl group. ~23 ppm: Methyl carbons of the isopropyl group. ~8 ppm: Terminal methyl carbon (–CH₃). |
| IR | ~1680 cm⁻¹: Strong C=O stretch (aromatic ketone). ~2960 cm⁻¹: C-H stretches (aliphatic). ~1605 cm⁻¹: C=C stretch (aromatic ring). |
Chemical Reactivity and Applications in Drug Development
The utility of 1-(4-Isopropylphenyl)propan-1-one in drug development stems from its role as a versatile chemical intermediate. The ketone functional group is a hub for a variety of chemical transformations.
Key Reactions:
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Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-Isopropylphenyl)propan-1-ol. This transformation is fundamental, as chiral alcohols are ubiquitous in pharmaceuticals. Reagents like sodium borohydride (NaBH₄) provide a straightforward route, while asymmetric reducing agents can yield specific enantiomers, (R)- or (S)-1-(4-isopropylphenyl)propan-1-ol, which are crucial for developing stereospecific drugs.[6][][] These chiral alcohols are noted as intermediates for drugs targeting inflammation and pain management.[]
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Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields the corresponding oxime, 1-(4-Isopropylphenyl)propan-1-one oxime.[9][10][11][12] Oximes are important functional groups in medicinal chemistry and can serve as precursors for other nitrogen-containing heterocycles.
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Alpha-Halogenation: The protons on the methylene group alpha to the carbonyl are acidic and can be substituted with halogens (e.g., bromine) under acidic or basic conditions, creating a new point for synthetic elaboration.
The compound's primary value lies in its function as a scaffold. The isopropylphenyl moiety can be used to probe hydrophobic binding pockets in enzymes or receptors, while the propanone side chain provides a reactive handle for building more complex molecular architectures.
Logical Relationship Diagram
Caption: Synthetic utility of 1-(4-Isopropylphenyl)propan-1-one as a precursor in drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling of 1-(4-Isopropylphenyl)propan-1-one is essential. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.
| Hazard Category | Information | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral). | GHS07 (Exclamation Mark) |
| Skin Irritation | May cause skin irritation.[13] | GHS07 (Exclamation Mark) |
| Eye Irritation | May cause eye irritation.[13] | GHS07 (Exclamation Mark) |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[14] | N/A |
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[13]
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal. Do not let the product enter drains.
-
First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.
Conclusion
1-(4-Isopropylphenyl)propan-1-one is a compound of significant interest due to its straightforward synthesis and its role as a versatile intermediate in medicinal chemistry. Understanding its core properties, reaction mechanisms, and safety protocols is paramount for any scientist looking to leverage this molecule in their research, particularly in the early stages of drug discovery and development. The provided protocols and data serve as a validated starting point for further investigation and application.
References
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PrepChem.com. (n.d.). Synthesis of 1-(4-isobutylphenyl)propan-1-one. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446). Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1-(4-Isopropylphenyl)propan-1-one. Retrieved from [Link]
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Stenutz. (n.d.). 1-(4-methylphenyl)-1-propanone. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for Electronically Tuneable Orthometalated RuII-NHC Complexes. Retrieved from [Link]
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NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]
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